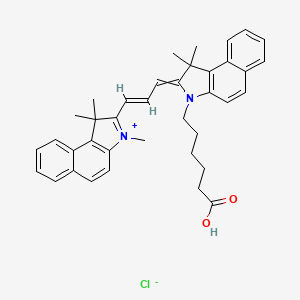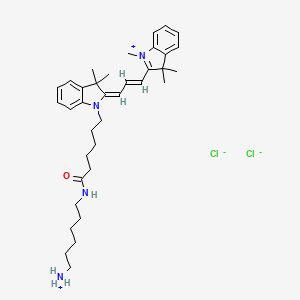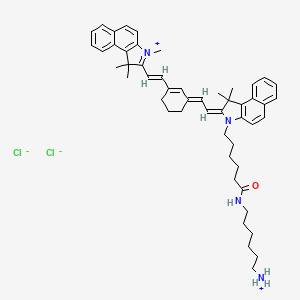
Dactylocycline E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dactylocycline E is a novel tetracycline derivative produced by Dactylosporangium SP . It is part of a mixture of tetracycline derivatives produced during the fermentation of Dactylosporangium sp .
Synthesis Analysis
The biosynthetic pathways of natural tetracyclines, including Dactylocycline E, have been investigated using genetic, biochemical, and protein structure-based analysis . The biosynthesis involves a complex glycosylation process .Aplicaciones Científicas De Investigación
1. Antibiotic Properties and Microbial Resistance
Dactylocycline E, as part of the dactylocyclines group, has been studied for its antibiotic properties. Specifically, its action against tetracycline-resistant microorganisms highlights its potential in addressing antibiotic resistance challenges. The discovery of Dactylocyclines, including Dactylocycline E, by a Dactylosporangium sp., indicated their efficacy against both tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. This discovery represents a significant advancement in the fight against microbial resistance to conventional antibiotics (Wells et al., 1992).
2. Structural and Chemical Properties
The structural elucidation of dactylocyclines, including Dactylocycline E, has been a critical area of research. These studies have revealed the absolute stereochemistry and unique configurations at specific carbon atoms in their structures. Such detailed understanding of their chemical structure is essential for exploring their potential applications in various scientific and medical fields (Devasthale et al., 1992).
3. Activity Against Tetracycline-Resistant Organisms
Research has shown that dactylocyclines, including Dactylocycline E, demonstrate activity against certain tetracycline-resistant organisms. This activity is particularly important in the context of increasing antibiotic resistance, offering a potential new avenue for treating infections that are resistant to traditional tetracycline antibiotics (Tymiak et al., 1992).
Propiedades
Número CAS |
146064-01-9 |
|---|---|
Fórmula molecular |
C31H36ClN2O13 |
Peso molecular |
680.08 |
Nombre IUPAC |
2-Naphthacenecarboxamide, 7-chloro-6-(((2,6-dideoxy-3-C-methyl-4-O-methyl-alpha-L-arabino-hexopyranosyl)oxy)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo)-, (4R-(4alpha,4aalpha,5aalpha,6alpha,12aalpha))- |
InChI |
InChI=1S/C31H36ClN2O13/c1-11-26(45-7)28(2,41)10-15(46-11)47-29(3)12-9-30(42)23(34(4)5)22(37)18(27(33)40)25(39)31(30,43)24(38)16(12)21(36)17-13(35)8-14(44-6)20(32)19(17)29/h8-9,11,15,26,35,37-38,41-43H,10H2,1-7H3,(H2,33,40)/t11-,15-,26+,28-,29+,31-/m0/s1 |
Clave InChI |
QNFHGZFZHJTYNM-DVNKZLFUSA-N |
SMILES |
O=C(C(C1=O)=C(O)C(N(C)C)=C2(O)C=C3[C@@](C)(O[C@H]4C[C@]([C@@H]([C@H](C)O4)OC)(C)O)C5=C(C(C3=C(O)[C@@]21O)=O)C(O)=CC(OC)=C5Cl)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dactylocycline E; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)
![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)




![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)
